molecular formula C11H10ClNO3 B14358743 Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- CAS No. 90288-56-5

Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]-

Cat. No.: B14358743
CAS No.: 90288-56-5
M. Wt: 239.65 g/mol
InChI Key: HLEPTKOSEXICLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- is a chemical compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a phenol group substituted with a 4-chloro-5-methyl-3-isoxazolylmethoxy group, making it a unique and specialized molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- typically involves nucleophilic aromatic substitution reactions. The process begins with the preparation of the 4-chloro-5-methyl-3-isoxazolylmethoxy group, which is then introduced to the phenol ring through a substitution reaction. Common reagents used in this synthesis include sodium hydroxide (NaOH) and methanol (CH₃OH) under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity by optimizing reaction conditions such as temperature, pressure, and reagent concentrations. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with various biological molecules, influencing their structure and function. The isoxazole ring may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 2-[(4-chloro-5-methyl-3-isoxazolyl)methoxy]- is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenol derivatives and contributes to its specific reactivity and applications .

Properties

CAS No.

90288-56-5

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

2-[(4-chloro-5-methyl-1,2-oxazol-3-yl)methoxy]phenol

InChI

InChI=1S/C11H10ClNO3/c1-7-11(12)8(13-16-7)6-15-10-5-3-2-4-9(10)14/h2-5,14H,6H2,1H3

InChI Key

HLEPTKOSEXICLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)COC2=CC=CC=C2O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.